molecular formula C3H7N3O4 B14133400 Guanidinoxalat CAS No. 25143-54-8

Guanidinoxalat

Cat. No.: B14133400
CAS No.: 25143-54-8
M. Wt: 149.11 g/mol
InChI Key: PBPSWRVGRHWHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidinoxalat is a compound that combines the functional groups of guanidine and oxalate Guanidine is a strong organic base known for its high basicity and ability to form hydrogen bonds, while oxalate is a dianion derived from oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanidinoxalat can be synthesized through several methods. One common approach involves the reaction of guanidine with oxalic acid or its derivatives. The reaction typically occurs under mild conditions, often in aqueous or alcoholic solutions. For example, guanidine hydrochloride can react with sodium oxalate in water to form this compound and sodium chloride as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of guanidine carbonate and oxalic acid in a solvent-free reaction. This approach minimizes the use of solvents and reduces waste, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Guanidinoxalat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: The guanidine group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various guanidine derivatives.

Scientific Research Applications

Guanidinoxalat has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: this compound can act as a biochemical probe to study enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of guanidinoxalat involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, while the oxalate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Guanidine: A strong organic base with high basicity.

    Oxalic Acid: A dicarboxylic acid with strong chelating properties.

    Guanidinoacetic Acid: A compound with similar guanidine functionality.

Uniqueness

Guanidinoxalat is unique due to the combination of guanidine and oxalate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. Its ability to form strong hydrogen bonds and chelate metal ions makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

25143-54-8

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

IUPAC Name

guanidine;oxalic acid

InChI

InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4)

InChI Key

PBPSWRVGRHWHEW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=N)(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.